The synthesis of NM-2201 involves several key steps. Initially, an indole derivative is synthesized through the alkylation of 5-carboxylic acid derivatives followed by amidation processes. For example, one method includes the formation of an intermediate from indazole-5-carboxylic acid methyl ester, which is then reacted with (bromomethyl)cyclohexane to yield N-(cyclohexylmethyl)indazole-5-carboxylic acid. This intermediate can then undergo further reactions to produce NM-2201 .
Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to confirm the identity and purity of synthesized NM-2201. The synthesis process has been documented to yield NM-2201 with high purity suitable for research purposes .
The molecular formula of NM-2201 is C24H22FNO2, with a molar mass of 375.443 g/mol . The structure features an indole core substituted with a cyclohexylmethyl group and a fluorobenzene moiety.
The three-dimensional structure can be represented using various chemical drawing software, revealing the spatial arrangement of atoms that contributes to its binding affinity at cannabinoid receptors. The compound's detailed structural data can be accessed through databases such as PubChem and ChemSpider .
NM-2201 undergoes various chemical reactions typical for synthetic cannabinoids. Notably, it is subject to hydrolysis, yielding metabolites such as 1-naphthol upon enzymatic action in human liver microsomes . The metabolic pathways involve phase I reactions primarily mediated by cytochrome P450 enzymes, leading to hydroxylated products.
Additionally, NM-2201 exhibits stability under specific conditions but can degrade when exposed to light or heat, influencing its efficacy and safety profile . Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are often utilized to analyze these reaction products.
NM-2201 functions primarily by binding to cannabinoid receptors in the central nervous system. Its mechanism involves activation of these receptors, which leads to various physiological effects similar to those produced by delta-9-tetrahydrocannabinol found in cannabis. The binding affinity allows NM-2201 to elicit responses such as analgesia, altered mood states, and changes in perception .
The precise mechanism involves conformational changes in receptor proteins that trigger intracellular signaling pathways. This process can result in both therapeutic effects and adverse reactions depending on dosage and individual sensitivity.
NM-2201 appears as a white crystalline solid under standard laboratory conditions. Its solubility characteristics are influenced by the presence of polar functional groups within its structure.
The compound's stability is contingent upon environmental factors such as temperature and pH levels. It demonstrates moderate lipophilicity due to its hydrophobic cyclohexyl group, which facilitates its interaction with lipid membranes .
Reactivity studies indicate that NM-2201 can undergo hydrolysis under physiological conditions, producing various metabolites that may also possess psychoactive properties .
NM-2201 has been utilized primarily in research settings aimed at understanding synthetic cannabinoids' pharmacological profiles. It serves as a reference standard for analytical chemists working on drug detection methods in seized materials or herbal products.
Moreover, studies involving NM-2201 contribute to broader research on cannabinoid receptor pharmacology, toxicology assessments, and the development of potential therapeutic agents targeting cannabinoid pathways .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3